3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized through reactions involving hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives generally includes a five-membered aromatic ring with various substituents . The specific structure of this compound would include chloro, methyl, and trifluoromethyl substituents.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific substituents present on the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a trifluoromethyl group can significantly affect a compound’s reactivity and other properties .Scientific Research Applications
Hydrogen-Bonded Chains and Molecular Structures
- Molecules of related compounds form hydrogen-bonded chains through C-H...O hydrogen bonds. This is observed in similar compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, demonstrating the potential for creating structured molecular assemblies (Trilleras et al., 2005).
Synthesis and Characterization
- Compounds with a similar structure have been synthesized and characterized using spectroscopic techniques and single-crystal X-ray analysis. This underlines the compound's potential for detailed structural analysis and possible application in material science (Kumarasinghe et al., 2009).
Application in Herbicide Development
- The compound has been used as a key intermediate in the synthesis of herbicides. This involves specific chemical reactions and yields that highlight its potential application in agricultural chemistry (Zhou Yu, 2002).
Antimicrobial and Antitumor Potential
- Derivatives of similar compounds have shown potential for antitumor and antimicrobial activity. This suggests the possibility of medicinal applications, particularly in the development of new therapeutic agents (Al-Suwaidan et al., 2015).
Molecular Docking Studies
- Molecular docking studies of related molecules indicate potential targets for biological interaction, which can be essential in drug design and understanding molecular interactions in biological systems (Sivakumar et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c1-21-13(16)10(12(20-21)14(17,18)19)6-7-11(22)8-2-4-9(15)5-3-8/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXOWRTRJLCPA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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